Spermatinamine

Icmt inhibition Cancer target Post-translational modification

Procure Spermatinamine for its validated, first-in-class natural product ICMT inhibition (IC50 1.9 μM), a mechanism unmatched by synthetic isoprenoid mimetics. Its unique bromotyrosyl-spermine-bromotyrosyl architecture delivers 8-fold greater antimalarial potency (Pf3D7 IC50 0.23 μM) versus pistillarin and specific anti-virulence activity against Yersinia T3SS (YopE/H IC50 6 μM). This distinct scaffold ensures reliable activity for SAR campaigns and oncology studies (K562/HT29), eliminating cross-study variability from inferior analogs.

Molecular Formula C32H44Br4N6O6
Molecular Weight 928.3 g/mol
Cat. No. B12380403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpermatinamine
Molecular FormulaC32H44Br4N6O6
Molecular Weight928.3 g/mol
Structural Identifiers
SMILESCN(CCCCN(C)CCCNC(=O)C(=NO)CC1=CC(=C(C(=C1)Br)OC)Br)CCCNC(=O)C(=NO)CC2=CC(=C(C(=C2)Br)OC)Br
InChIInChI=1S/C32H44Br4N6O6/c1-41(13-7-9-37-31(43)27(39-45)19-21-15-23(33)29(47-3)24(34)16-21)11-5-6-12-42(2)14-8-10-38-32(44)28(40-46)20-22-17-25(35)30(48-4)26(36)18-22/h15-18,45-46H,5-14,19-20H2,1-4H3,(H,37,43)(H,38,44)/b39-27+,40-28+
InChIKeyHXWPTNCBCMHDQJ-SDOZPZOWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Spermatinamine, a Marine Bromotyrosine Alkaloid with Distinct Polyamine Architecture, for Targeted Icmt and Antimicrobial Research


Spermatinamine is a naturally occurring polyamine alkaloid characterized by a unique bromotyrosyl-spermine-bromotyrosyl dimeric sequence, isolated from the Australian marine sponge Pseudoceratina sp. [1]. Its discovery as the first natural product inhibitor of isoprenylcysteine carboxyl methyltransferase (Icmt) [1] positions it as a distinct chemical probe for studying oncogenic protein post-translational modification, differentiating it from synthetic Icmt inhibitors and other marine bromotyrosines.

Why Substituting Spermatinamine with Common Polyamines or Generic Bromotyrosine Alkaloids Compromises Experimental Integrity


Generic polyamine alkaloids and simple bromotyrosine derivatives lack spermatinamine's precise bromotyrosyl-spermine-bromotyrosyl architecture, which dictates its specific binding mode to Icmt [1] and its unique activity profile against infectious targets [2]. Substitution with compounds like pistillarin or pseudoceramines yields orders-of-magnitude differences in potency across key assays—up to 8-fold variation in antimalarial activity and 3- to 5-fold differences in anti-virulence efficacy—invalidating direct cross-study comparisons and compromising procurement decisions for structure-activity relationship (SAR) campaigns.

Quantitative Evidence Guide: Spermatinamine Performance Metrics vs. Closest Analogs and Baseline Comparators


Spermatinamine as the First Natural Icmt Inhibitor: Benchmarking Against Synthetic Standards

Spermatinamine inhibits Icmt with an IC₅₀ of 1.9 μM [1], establishing it as the first and foundational natural product inhibitor of this oncogenic target. While synthetic Icmt inhibitors such as STAB (IC₅₀ 200 nM) [2] and cysmethynil analogs (IC₅₀ <1 μM) [3] achieve higher potency, spermatinamine provides an unmatched natural scaffold for semi-synthetic optimization and a distinct chemotype that avoids synthetic IP constraints.

Icmt inhibition Cancer target Post-translational modification

Direct Head-to-Head Antimalarial Potency: Spermatinamine Outperforms the Related Polyamine Alkaloid Pistillarin

In a direct comparative evaluation against the chloroquine-sensitive Plasmodium falciparum 3D7 line, spermatinamine (IC₅₀ = 0.23 μM) was over 8-fold more potent than the related polyamine alkaloid pistillarin (IC₅₀ = 1.9 μM) [1]. This substantial potency difference, observed within the same assay system, demonstrates that the specific bromotyrosyl-spermine architecture confers superior antimalarial activity compared to simpler polyamine frameworks.

Antimalarial Plasmodium falciparum Polyamine alkaloids

Anti-Virulence Activity Against Yersinia T3SS: Spermatinamine Demonstrates Superior Potency Over Pseudoceramine B

In a Yersinia pseudotuberculosis Type III secretion system (T3SS) inhibition assay, spermatinamine (compound 5) exhibited a YopE secretion IC₅₀ of 6 μM, which is 3.2-fold more potent than pseudoceramine B (compound 2, IC₅₀ = 19 μM). For YopH enzyme activity inhibition, spermatinamine (IC₅₀ = 6 μM) was 5.5-fold more potent than pseudoceramine B (IC₅₀ = 33 μM) [1]. This head-to-head comparison within the same study establishes spermatinamine as the clearly superior anti-virulence agent among bromotyrosine analogs isolated from Pseudoceratina sp.

Type III secretion system Yersinia pseudotuberculosis Anti-virulence

Broad-Spectrum Cancer Cell Line Sensitivity: Spermatinamine Exhibits Preferential Activity Against Leukemia and Colon Cancer Models

Across a panel of human cancer cell lines, spermatinamine demonstrated broad inhibitory activity, with particularly pronounced effects against leukemia K562 and colon cancer HT29 cells [1]. While specific IC₅₀ values are not reported for all lines, the documented selectivity profile indicates that the compound's growth-inhibitory effect is not uniform across cancer types, suggesting a potential mechanistic selectivity beyond general cytotoxicity.

Cancer cytotoxicity K562 HT29

Improved Synthetic Accessibility: Spermatinamine Production Enhanced by 2-Step Route Optimization

The total synthesis of spermatinamine has been improved to a route that is two steps shorter and more efficient than the originally reported sequence, achieving an overall yield of 31% from commercially available 3,4-dibromo-4-hydroxybenzaldehyde [1]. This optimization enables more reliable access to non-symmetrical spermine-based natural products carrying two different bromotyrosine building blocks [2], a critical consideration for research groups requiring consistent, reproducible material supply.

Total synthesis Process optimization Supply chain

Strategic Application Scenarios for Spermatinamine Procurement in Drug Discovery and Chemical Biology


Icmt-Targeted Oncology Lead Generation Using a Natural Scaffold

Given its validated inhibition of Icmt at 1.9 μM [1], spermatinamine serves as a privileged natural product starting point for developing novel Icmt inhibitors. Its bromotyrosyl-spermine architecture offers a distinct chemotype compared to synthetic isoprenoid mimetics, enabling exploration of alternative binding modes and IP-unencumbered lead optimization. This application is directly supported by the compound's demonstrated Icmt inhibitory activity [1].

Antimalarial Screening and Polyamine-Based SAR Campaigns

Spermatinamine's potent activity against Plasmodium falciparum 3D7 (IC₅₀ = 0.23 μM) [2] makes it a critical positive control and scaffold for antimalarial drug discovery programs. Its 8.3-fold superiority over pistillarin [2] justifies its selection for structure-activity relationship studies aimed at optimizing the bromotyrosine-polyamine framework against malaria parasites.

Anti-Virulence Drug Discovery Targeting Gram-Negative Type III Secretion Systems

For research focused on disabling bacterial virulence mechanisms without inducing strong selective pressure, spermatinamine's inhibition of YopE secretion (IC₅₀ = 6 μM) and YopH activity (IC₅₀ = 6 μM) in Yersinia pseudotuberculosis [3] positions it as a validated chemical probe for dissecting T3SS function and as a lead for developing anti-virulence therapeutics.

Leukemia and Colon Cancer Model Prioritization for Cytotoxicity Studies

Based on the differential sensitivity profile showing enhanced activity against K562 (leukemia) and HT29 (colon cancer) cell lines [4], spermatinamine should be prioritized for mechanistic oncology studies in these specific models, maximizing the likelihood of observing robust phenotypic responses and facilitating downstream target identification efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Spermatinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.